1,1,3,3-Tetraethylguanidine
CAS No.: 13439-87-7
Cat. No.: VC4079239
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13439-87-7 |
|---|---|
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 1,1,3,3-tetraethylguanidine |
| Standard InChI | InChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3 |
| Standard InChI Key | JNROUINNEHNBIZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=N)N(CC)CC |
| Canonical SMILES | CCN(CC)C(=N)N(CC)CC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
TEG’s structure consists of a central guanidine core (HN=C(NR₂)₂) where each nitrogen atom is bonded to two ethyl groups. The delocalized electron system across the N–C–N framework confers exceptional basicity, while the ethyl substituents enhance steric bulk compared to smaller analogues like 1,1,3,3-tetramethylguanidine (TMG) .
Table 1: Key Physicochemical Properties
The compound’s low water solubility and high log P value reflect its hydrophobic nature, necessitating organic solvents (e.g., dichloromethane, methanol) for laboratory use .
Synthesis and Industrial Production
Synthetic Routes
TEG is synthesized via nucleophilic substitution or condensation reactions:
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Alkylation of Guanidine: Reacting guanidine with ethyl iodide under inert conditions yields TEG, though this method requires stringent temperature control to avoid over-alkylation .
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Cyanamide-Ethylamine Condensation: Cyanamide reacts with excess ethylamine at 60–100°C, followed by purification via vacuum distillation .
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Novichok Precursor Synthesis: In military contexts, TEG is condensed with fluorinated organophosphates (e.g., O-methylphosphonylfluorocyanide) to produce A-series nerve agents like A-242 .
Table 2: Industrial Synthesis Conditions
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 60–100°C | 85–92% |
| Solvent | Methanol or Dichloromethane | – |
| Catalyst | None (base-driven reaction) | – |
| Purification Method | Vacuum Distillation | >95% Purity |
Industrial protocols emphasize solvent recycling to minimize waste, though scalability remains challenging due to TEG’s corrosivity and toxicity .
Chemical Reactivity and Applications
Basicity and Catalytic Utility
With a pKa of ~13.6, TEG deprotonates weak acids (e.g., alcohols, thiols) more effectively than triethylamine (pKa 10.68) . Its non-nucleophilic nature prevents unwanted side reactions, making it ideal for:
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Polymerization Catalysis: Facilitating zwitterionic ring-opening polymerization of N-thiocarboxyanhydrides to produce polypeptides .
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Organophosphorus Synthesis: Serving as a precursor in nerve agent production (e.g., A-242) by reacting with fluorophosphates .
Comparative Analysis with TMG
| Property | TEG | TMG |
|---|---|---|
| Basicity (pKa) | 13.6 | 13.4 |
| Log P | 4.43 | 0.30 |
| Boiling Point | 266.59 °C | 160–162 °C |
| Applications | Nerve agents, hydrophobic catalysts | Water-soluble catalysts |
TEG’s higher hydrophobicity expands its utility in non-polar media, whereas TMG’s water solubility favors aqueous-phase reactions .
Role in Novichok Nerve Agent Development
Mechanism of Toxicity
TEG is a key intermediate in synthesizing A-242 (C₇H₁₆FN₄O₂P), a Novichok agent inhibiting acetylcholinesterase (AChE) 50× more potently than VX . The synthesis pathway involves:
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Condensation: TEG + O-methylphosphonylfluorocyanide → A-242 precursor.
Table 3: Novichok Agent A-242 Properties
| Property | Value |
|---|---|
| LD₅₀ (Human, Estimated) | 0.035 mg/kg |
| Vapor Pressure | 0.579 Pa at 25°C |
| Solubility | 1000 g/L in Water |
A-242’s high solubility and volatility necessitate extreme handling precautions, as even微量 exposure causes rapid respiratory failure .
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